molecular formula C21H20N2O3 B4446066 N-[3-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide

N-[3-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide

Cat. No. B4446066
M. Wt: 348.4 g/mol
InChI Key: BCBKLVQGVPODDA-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide, commonly known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Naproxen is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and ketoprofen. Naproxen is used to relieve pain, reduce inflammation, and lower fever. It is commonly used to treat conditions such as arthritis, menstrual cramps, and back pain.

Mechanism of Action

Naproxen works by inhibiting the production of prostaglandins, which are chemicals that are involved in inflammation and pain. Naproxen inhibits the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, Naproxen reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Naproxen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which reduces inflammation and pain. Naproxen has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, Naproxen has been shown to inhibit the production of beta-amyloid, a protein that is believed to contribute to the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Naproxen has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use in experiments. It has also been extensively studied, so there is a large body of research available on its properties and effects. However, Naproxen also has some limitations for lab experiments. It can be difficult to control the dosage and concentration of Naproxen, which can affect the results of experiments. Additionally, Naproxen can have side effects, which can affect the health of experimental animals or human subjects.

Future Directions

There are several future directions for research on Naproxen. One area of interest is the potential use of Naproxen in the prevention and treatment of Alzheimer's disease. Further research is needed to determine the optimal dosage and duration of treatment for this application. Another area of interest is the potential use of Naproxen in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to understand the biochemical and physiological effects of Naproxen and its potential applications in other areas of medicine.

Scientific Research Applications

Naproxen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Naproxen has also been studied for its potential use in the prevention of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is believed to contribute to the development of the disease.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(26-20-11-10-16-6-3-4-7-17(16)12-20)21(25)23-19-9-5-8-18(13-19)22-15(2)24/h3-14H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBKLVQGVPODDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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